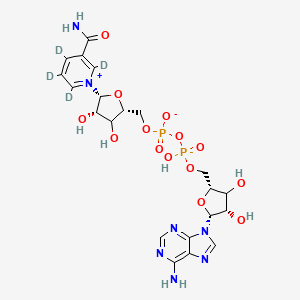

NAD+-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H27N7O14P2 |

|---|---|

Poids moléculaire |

667.4 g/mol |

Nom IUPAC |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13?,14?,15+,16+,20-,21-/m1/s1/i1D,2D,3D,4D |

Clé InChI |

BAWFJGJZGIEFAR-IXMLGZSLSA-N |

SMILES isomérique |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H])C(=O)N)[2H] |

SMILES canonique |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of NAD+-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, participating in a vast array of redox reactions and serving as a substrate for signaling pathways that govern fundamental biological processes. The study of NAD+ dynamics, including its synthesis, degradation, and flux through various metabolic pathways, is crucial for understanding cellular physiology and the pathophysiology of numerous diseases. Stable isotope-labeled analogs of NAD+, such as NAD+-d4, are indispensable tools for researchers, enabling precise tracing and quantification of NAD+ metabolism. This technical guide provides a comprehensive overview of the molecular structure of this compound, its synthesis, analytical characterization, and its application in metabolic research.

Molecular Structure of this compound

This compound is the deuterium-labeled form of Nicotinamide Adenine Dinucleotide. The core structure of NAD+ consists of two nucleotides, an adenine mononucleotide and a nicotinamide mononucleotide, linked through a pyrophosphate bridge. In this compound, four hydrogen atoms on the nicotinamide ring are substituted with deuterium (B1214612) atoms. Specifically, the deuterium labels are located at the 2, 4, 5, and 6 positions of the pyridinium (B92312) ring of the nicotinamide moiety.[1]

The molecular formula of this compound is C₂₁H₂₃D₄N₇O₁₄P₂, and its molecular weight is approximately 667.45 g/mol .[2][3][4] This isotopic enrichment allows for the differentiation of exogenously supplied or newly synthesized NAD+ from the endogenous unlabeled pool in biological systems.

Physicochemical and Quantitative Data

The physicochemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃D₄N₇O₁₄P₂ | [2][3][4] |

| Molecular Weight | 667.45 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and DMSO | [2] |

| Purity | Typically ≥90% (by HPLC) |

Experimental Protocols

The synthesis and analysis of this compound require precise and robust methodologies. Below are detailed protocols for its enzymatic synthesis and analytical characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.

Enzymatic Synthesis of Deuterated NAD+

Objective: To synthesize deuterated NAD+ from its precursors using a biocatalytic system.

Materials:

-

NAD+

-

Heavy water (D₂O)

-

H₂-driven heterogeneous biocatalyst

-

Tris-HCl buffer

-

Alcohol dehydrogenase (ADH) immobilized on carbon

Procedure:

-

Preparation of the Reaction Mixture: Dissolve NAD+ in a Tris-HCl buffer prepared with D₂O (pD 8.0).

-

Reduction to Deuterated NADH: Add the H₂-driven heterogeneous biocatalyst to the NAD+ solution. Seal the reaction vessel and pressurize with H₂ gas (2 bar). The reaction is typically rocked for 16 hours to facilitate the conversion of NAD+ to [4S-²H]NADH with high deuterium incorporation.[5]

-

Oxidation to Deuterated NAD+: To the solution containing the deuterated NADH, add an excess of acetophenone and immobilized alcohol dehydrogenase. The ADH selectively removes a proton, resulting in the formation of [4-²H]NAD+.[5]

-

Purification: The deuterated NAD+ can be purified from the reaction mixture using high-performance liquid chromatography (HPLC).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological samples.[1]

Objective: To quantify the concentration of this compound in a biological matrix.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standard (e.g., ¹³C-labeled NAD+)

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Sample Preparation:

-

For cell cultures, wash the cells with ice-cold PBS and quench metabolism by adding cold acetonitrile.

-

For tissue samples, flash-freeze the tissue in liquid nitrogen and homogenize in a cold solvent mixture (e.g., methanol (B129727)/water).

-

For biofluids, perform protein precipitation with a cold organic solvent like methanol or acetonitrile.

-

-

Chromatographic Separation:

-

Use a gradient elution with a mobile phase consisting of ammonium acetate in water (A) and acetonitrile (B). A typical gradient starts with a high percentage of B, which is gradually decreased to elute the polar NAD+ metabolites.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. For NAD+, a common transition is m/z 664.0 > 136.1.[6] The transition for this compound would be m/z 668.0 > 140.1 (assuming d4 on the nicotinamide ring).

-

-

Data Analysis:

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound and the position of the deuterium labels.

Objective: To confirm the structure and isotopic labeling of this compound.

Materials:

-

Purified this compound sample

-

D₂O for sample dissolution

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the purified this compound in D₂O.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The absence of signals in the aromatic region corresponding to the 2, 4, 5, and 6 positions of the nicotinamide ring, which are typically observed for unlabeled NAD+, would confirm the successful deuterium labeling at these positions.

-

¹³C and ³¹P NMR Spectroscopy: Acquire ¹³C and ³¹P NMR spectra to further confirm the overall structure of the molecule, including the ribose, adenine, and pyrophosphate moieties.

Signaling Pathways and Experimental Workflows

This compound is primarily used as a tracer to study the dynamics of NAD+ metabolism. By introducing this compound into a biological system, researchers can track its incorporation into the NAD+ pool and its subsequent conversion to other metabolites, providing insights into the rates of NAD+ synthesis and consumption.

NAD+ Biosynthesis Pathways

There are three main pathways for NAD+ biosynthesis: the De Novo pathway, the Preiss-Handler pathway, and the Salvage pathway. This compound can be used to trace the flux through these pathways.

Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis using this compound allows for the quantification of the rates of NAD+ synthesis and breakdown.

Conclusion

This compound is a powerful tool for researchers in the fields of metabolism, drug development, and biomedical science. Its well-defined molecular structure and the ability to be accurately quantified make it an ideal tracer for dissecting the complexities of NAD+ metabolism. The experimental protocols and workflows outlined in this guide provide a solid foundation for the effective use of this compound in elucidating the roles of NAD+ in health and disease. As research into NAD+ continues to expand, the application of stable isotope-labeled analogs like this compound will undoubtedly play a central role in future discoveries.

References

- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Deuterated NAD+: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a critical tracer for studying metabolic pathways and enzyme mechanisms. This document outlines both chemical and enzymatic synthesis strategies, details purification protocols, and presents quantitative data to aid in the selection of the most appropriate method for specific research needs.

Introduction to Deuterated NAD+

Deuterated NAD+ is a stable isotope-labeled version of NAD+ where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic labeling allows researchers to trace the fate of NAD+ and its hydride (in the form of NADH) through various metabolic pathways without interfering with biological processes. The use of deuterated NAD+ is instrumental in metabolic flux analysis, particularly in understanding redox reactions in different cellular compartments.[1][2]

Synthesis of Deuterated NAD+

The synthesis of deuterated NAD+ can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired deuterium labeling position, required purity, and available resources.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity in deuterium incorporation. A prominent method involves the use of a heterogeneous biocatalyst in heavy water (D₂O).[3] This approach can produce various deuterated isotopologues, including [4S-²H]NADH, [4R-²H]NADH, [4-²H₂]NADH, and subsequently [4-²H]NAD+.[3]

Step A: Synthesis of [4S-²H]NADH from NAD+

-

Prepare a reaction solution of 4 mM NAD+ in 500 µL of [²H₅]-Tris-HCl buffer (100 mM, p²H 8.0).

-

Saturate the solution with ¹H₂ gas.

-

Add 100 µg of a heterogeneous biocatalyst (co-immobilized hydrogenase and NAD+ reductase on a carbon support).

-

Seal the reaction vessel and pressurize with 2-bar H₂ for 16 hours while rocking at 30 rpm.

-

Monitor the conversion of NAD+ to [4S-²H]NADH. This method achieves approximately 95% conversion with >98% deuterium incorporation.[3]

Step B: Synthesis of [4-²H]NAD+ from [4S-²H]NADH

-

Prepare a deoxygenated solution of the [4S-²H]NADH product (1 ml, 4 mM) in [²H₅]-Tris-HCl (100 mM, p²H 8.0).

-

Add 2,000 µg of alcohol dehydrogenase immobilized on carbon (ADH/C) and 10 mM acetophenone (B1666503).

-

Shake the solution under a nitrogen atmosphere for 5 days.

-

Remove the ADH/C particles by centrifugation (13,800 × g, 5 min).

-

Extract the remaining acetophenone and the formed phenylethanol with chloroform (B151607) (3 × 500 μl).

-

This process yields approximately 95% conversion to [4-²H]NAD+ with full retention of deuterium at the 4-position.[3]

Chemical Synthesis

Chemical synthesis provides a versatile approach to producing deuterated NAD+ analogs. One common method involves the reduction of NAD+ in heavy water using a reducing agent like sodium dithionite, although this can lack stereoselectivity.[3] More controlled chemical syntheses can be employed to achieve specific labeling patterns. For instance, starting from ¹³C-labeled precursors like (¹³C)formic acid allows for the synthesis of specifically labeled nicotinamide, which can then be enzymatically exchanged to form labeled NAD+.[4]

A general chemical synthesis approach involves the coupling of a nicotinamide mononucleotide (NMN) derivative with an AMP-morpholidate.[5]

-

Synthesis of Deuterated Nicotinamide or Nicotinic Acid: Introduce deuterium at the desired positions of the nicotinamide or nicotinic acid ring using deuterated starting materials or through specific chemical reactions.

-

Synthesis of Deuterated Nicotinamide Mononucleotide (NMN): Couple the deuterated nicotinamide with a protected and activated ribose-5-phosphate.

-

Coupling with AMP-morpholidate: React the deuterated NMN with AMP-morpholidate to form the pyrophosphate linkage, yielding deuterated NAD+.

-

Purification: Purify the final product using chromatographic techniques as described below.

Purification of Deuterated NAD+

Purification is a critical step to ensure the high purity of deuterated NAD+ required for sensitive analytical applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[6][7][8][9]

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[10][11] For NAD+, which is negatively charged, anion-exchange chromatography is employed.

-

Column: A strong anion-exchange column, such as a Pharmacia Mono Q column.

-

Mobile Phase:

-

Buffer A: 20 mM phosphate (B84403) buffer, pH 7.7

-

Buffer B: Buffer A with 1 M NaCl

-

-

Gradient: A linear gradient from 0% to 50% Buffer B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 260 nm.

This method can effectively separate NAD+, NADH, NADP+, and NADPH.[12]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC separates molecules based on their hydrophobicity. It is a highly versatile method for the purification and analysis of NAD+.[6][7][8][9]

-

Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase:

-

Buffer A: 0.05 M Phosphate Buffer

-

Buffer B: 100% Methanol (B129727)

-

-

Gradient:

-

0-5 min: 100% Buffer A

-

5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B

-

6-11 min: 95% Buffer A / 5% Buffer B

-

11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B

-

13-23 min: 85% Buffer A / 15% Buffer B

-

23-24 min: Linear gradient to 100% Buffer A

-

24-30 min: 100% Buffer A

-

-

Flow Rate: 1 mL/min.[6]

-

Detection: UV absorbance at 261 nm.[6]

Combining ion-exchange and reversed-phase chromatography can achieve a higher degree of purification.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and purification of deuterated NAD+.

Table 1: Synthesis of Deuterated NAD+

| Synthesis Method | Deuterium Source | Key Reagents | Product | Conversion/Yield | Deuterium Incorporation | Reference |

| Enzymatic (Heterogeneous Biocatalyst) | D₂O | NAD+, H₂, Biocatalyst | [4S-²H]NADH | 95% | >98% | [3] |

| Enzymatic (ADH Oxidation) | [4S-²H]NADH | Acetophenone, ADH/C | [4-²H]NAD+ | 95% | 100% retention | [3] |

| Enzymatic (NMNAT) | ³²P-ATP, NMN | NMN Adenylyl Transferase, Inorganic Pyrophosphatase | ³²P-NAD+ | 98% ± 1% | N/A | [14][15] |

| Chemical (NADase-catalyzed exchange) | (4-¹³C)nicotinamide | Thionicotinamide-adenine dinucleotide, NADase | (4-¹³C)NAD+ | 11% (overall for precursor) | 90% | [4] |

Table 2: Purification of NAD+

| Purification Method | Column | Mobile Phase/Eluent | Purity | Reference |

| Anion-Exchange HPLC | Pharmacia Mono Q | Phosphate buffer with NaCl gradient | High (separates NAD species) | [12] |

| Reversed-Phase HPLC | C18 | Phosphate buffer with methanol gradient | High | |

| Combined Ion-Exchange and Reversed-Phase | AG MP-1 and C18 | Not specified | Higher than single method | |

| Semipreparative Reversed-Phase HPLC | ODS | 0.1 M NaCl, pH 8.5 | >96% | [16] |

Signaling Pathways and Experimental Workflows

Deuterated NAD+ is primarily used as a tracer to study metabolic pathways. The main biosynthetic routes for NAD+ are the de novo synthesis pathway starting from tryptophan and the salvage pathway which recycles nicotinamide.[17]

NAD+ Biosynthesis Pathways

Caption: NAD+ Biosynthesis: De Novo and Salvage Pathways.

Experimental Workflow: Tracing NAD+ Metabolism with Deuterated Glucose

Deuterated glucose can be used to trace the flux of deuterium into the NADH pool during glycolysis.[18]

Caption: Workflow for tracing NAD+ metabolism using [4-²H]-glucose.

Conclusion

The synthesis and purification of deuterated NAD+ are essential for advanced metabolic research. Enzymatic methods offer high specificity and yield for producing specifically labeled NAD+ isotopologues, while chemical synthesis provides versatility. Robust purification protocols, primarily relying on HPLC, are critical for obtaining the high-purity material required for sensitive analyses. The application of deuterated NAD+ as a tracer, often in conjunction with other stable isotope-labeled precursors like glucose, continues to provide profound insights into cellular metabolism and the roles of NAD+ in health and disease.

References

- 1. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of [4S‐2H]NADH, [4R‐2H]NADH, [4‐2H2]NADH and [4‐2H]NAD+ cofactors through heterogeneous biocatalysis in heavy water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of (4-13C)NAD+. Observation of its binding to yeast alcohol dehydrogenase by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chemical synthesis of nicotinamide adenine dinucleotide (NAD+) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. tandfonline.com [tandfonline.com]

- 10. conductscience.com [conductscience.com]

- 11. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]

- 12. High-performance ion-exchange separation of oxidized and reduced nicotinamide adenine dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A method of preparation and purification of (4R)-deuterated-reduced nicotinamide adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 18. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of High-Purity NAD+-d4: A Technical Guide

This technical guide provides an in-depth overview of commercially available high-purity deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4) for researchers, scientists, and drug development professionals. This document outlines key specifications from various suppliers, detailed experimental protocols for its application, and visual representations of relevant biological and experimental workflows.

Introduction to this compound

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various signaling enzymes.[1] Its deuterated isotopologue, this compound, serves as an invaluable tool in metabolic research and analytical biochemistry. The incorporation of deuterium (B1214612) atoms creates a stable, heavier version of the molecule that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This property makes this compound an excellent internal standard for accurate quantification of NAD+ levels in biological samples and a powerful tracer for metabolic flux analysis.[2]

Commercial Supplier and Product Specifications

The selection of a high-purity this compound supplier is a critical step for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a summary of information gathered from prominent commercial suppliers.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |

| MedchemExpress | This compound | HY-W654288 | 98.32%[2] | Not specified | Solid[2] | -20°C[2] |

| Invivochem | β-NAD-d4 | V79637 | ≥97.61%[3] | Not specified | White to Off-White Solid[3] | -20°C for 3 years[3] |

| Toronto Research Chemicals (TRC) | beta-Nicotinamide Adenine Dinucleotide-d4 (d3 major) | N407768 (via LGC Standards) | Not specified | d3 major | Not specified | Not specified |

| Cayman Chemical | Nicotinamide-d4* | 11127 | Not specified | ≥99% (d1-d4)[4] | Solid[4] | -20°C[4] |

Experimental Protocols

The primary application of high-purity this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification of NAD+. The following is a representative protocol for the analysis of NAD+ in biological samples.

Protocol: Quantification of NAD+ in Cell Culture using this compound Internal Standard and LC-MS/MS

1. Materials and Reagents:

-

High-purity this compound (from a reputable supplier)

-

NAD+ standard (for calibration curve)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium (B1175870) acetate

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Standard Solutions:

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water. Aliquot and store at -80°C.

-

This compound Working Solution (e.g., 1 µg/mL): Dilute the stock solution in the extraction solvent.

-

NAD+ Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAD+ in LC-MS grade water. Aliquot and store at -80°C.

-

NAD+ Calibration Curve Standards: Prepare a series of dilutions from the stock solution in the extraction solvent to cover the expected concentration range of NAD+ in the samples (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation and Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of the pre-chilled extraction solvent containing the this compound internal standard (at a fixed concentration) to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the samples vigorously for 30 seconds.

-

Centrifuge the samples at >15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like NAD+.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous content.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NAD+: Precursor ion (Q1) m/z 664.1 -> Product ion (Q3) m/z 428.1 (adenosine diphosphate (B83284) ribose fragment).

-

This compound: Precursor ion (Q1) m/z 668.1 -> Product ion (Q3) m/z 428.1.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both NAD+ and this compound in all samples and standards.

-

Calculate the peak area ratio (NAD+ / this compound) for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the NAD+ standards.

-

Determine the concentration of NAD+ in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Signaling Pathway: NAD+ Salvage Pathway

The salvage pathway is a key mechanism for regenerating NAD+ from its precursors, such as nicotinamide (NAM). This pathway is critical for maintaining cellular NAD+ pools.

Caption: A simplified diagram of the NAD+ salvage pathway.

Experimental Workflow: NAD+ Quantification

The following diagram illustrates the general workflow for quantifying NAD+ in biological samples using this compound as an internal standard.

Caption: General workflow for NAD+ quantification using an internal standard.

Logical Relationship: Quality Control in NAD+ Analysis

Ensuring the quality and reliability of NAD+ quantification data is paramount. This diagram outlines the logical relationships in a typical quality control (QC) process.

Caption: Logical flow for quality control in quantitative NAD+ analysis.

References

- 1. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (β-DPN-d4; β-NAD-d4; β-Nicotinamide Adenine Dinucleotide-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 4. caymanchem.com [caymanchem.com]

Navigating the Stability and Storage of NAD+-d4 Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage conditions for deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4) powder. Adherence to these guidelines is paramount for ensuring the integrity, purity, and performance of this vital coenzyme in research and development applications. This document synthesizes data from technical datasheets and stability studies to present clear recommendations and methodologies.

Recommended Storage Conditions for this compound

The long-term stability of this compound, like its non-deuterated counterpart, is highly dependent on temperature and whether it is in a solid or solvated state. For maximal shelf-life, it is imperative to store the compound under the recommended conditions. Short-term exposure to room temperature is generally acceptable for shipping purposes.[1][2]

Storage of this compound Powder

When stored as a dry powder, this compound exhibits considerable stability. It is crucial to store it in a desiccated environment, protected from light and moisture.[1][2][3]

| Storage Temperature | Recommended Duration |

| -20°C | Up to 3 years[2][4][5] |

| 4°C | Up to 2 years[2][4][5] |

| Room Temperature | Short-term only[1] |

Storage of this compound in Solution

Once reconstituted in a solvent, the stability of this compound decreases significantly. It is advisable to prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.

| Storage Temperature | Recommended Duration |

| -80°C | Up to 6 months[2][4][5] |

| -20°C | Up to 1 month[2][4][5] |

Aqueous solutions with a pH between 2 and 6, when stored as single-use aliquots at -70°C, are reported to be stable for at least 6 months.[3] Neutral or slightly acidic solutions maintain stability at 0°C for at least two weeks.[3]

Factors Influencing this compound Stability

Several environmental factors can impact the chemical integrity of this compound. Understanding these factors is key to preventing degradation and ensuring experimental reproducibility.

Caption: Key environmental factors influencing the degradation of this compound.

Solutions are particularly susceptible to degradation upon heating and are very unstable in alkaline conditions, especially in the presence of phosphate, maleate, or carbonate.[3] Light sensitivity is another critical factor, necessitating storage in light-protected containers.[1][3]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound involves quantifying the parent compound and its degradation products over time under various conditions.

Protocol 1: UV-Visible Spectrophotometry for NADH Degradation

This method is suitable for monitoring the stability of the reduced form, NADH, which can be an indicator of the overall redox stability of the NAD+/NADH pool.

-

Preparation of Solutions : Prepare solutions of NADH in different aqueous buffers (e.g., Tris, HEPES, sodium phosphate) at a known concentration.[6][7][8]

-

Incubation : Store the solutions at controlled temperatures (e.g., 19°C and 25°C) for an extended period (e.g., up to 43 days).[6][7][8]

-

Sample Analysis : At specified time points, take an aliquot of each solution.

-

Spectrophotometric Measurement : Measure the absorbance of the dihydropyridine (B1217469) ring of NADH at a wavelength of 340 nm.[9] NAD+ does not absorb at this wavelength, allowing for the specific quantification of NADH.

-

Data Analysis : Compare the absorbance readings over time to a baseline to determine the rate of NADH degradation.[6][7][8]

Protocol 2: LC-MS for NAD+ Quantification in Biological Matrices

This protocol outlines a method for quantifying NAD+ in a complex matrix like whole blood, using this compound as an internal standard. A similar approach can be adapted for stability studies of this compound itself.

-

Sample Preparation : For stability testing, prepare solutions of this compound in the desired matrix or solvent.

-

Storage : Store the samples under the test conditions (e.g., different temperatures, durations).

-

Extraction : At each time point, extract the analyte. For instance, in a dried blood spot method, a specific buffer containing a known concentration of an internal standard is used to extract NAD+ from the filter paper.[10]

-

LC-MS/MS Analysis : Analyze the extracted samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to separate and quantify this compound and any potential degradation products.

-

Quantification : The concentration of this compound is determined by comparing its peak area to that of the internal standard, allowing for precise quantification of its stability over time.

Caption: A generalized workflow for conducting a stability study on this compound.

Role of NAD+ in Cellular Signaling

NAD+ is not only a critical coenzyme in redox reactions but also a key substrate for several signaling enzymes that regulate a wide array of biological processes. Understanding these pathways is essential for appreciating the functional implications of this compound stability in experimental settings.

Caption: NAD+ as a substrate for key signaling enzymes and their downstream effects.

Enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38 utilize NAD+ as a substrate, leading to its degradation.[11] This consumption is a vital part of cellular regulation, and the use of isotopically labeled this compound can serve as a tracer to study the kinetics and flux of these pathways.[4] Therefore, ensuring the stability of the this compound stock is fundamental to the accuracy of such metabolic and signaling studies.

References

- 1. usbio.net [usbio.net]

- 2. This compound (β-DPN-d4; β-NAD-d4; β-Nicotinamide Adenine Dinucleotide-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. research-hub.nrel.gov [research-hub.nrel.gov]

- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Role of NAD+-d4 in Metabolic Tracing Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for various signaling enzymes.[1][2][3][4] Understanding the dynamics of NAD+ synthesis and consumption, or its metabolic flux, is paramount in numerous fields, including aging research, oncology, and the development of therapeutics for metabolic disorders.[1][5] Static measurements of NAD+ concentrations can be misleading, as they do not capture the rates of its production and breakdown.[1][3] Stable isotope tracing, utilizing molecules such as deuterium-labeled nicotinamide (d4-NAM) to produce NAD+-d4, has emerged as a powerful technique to quantitatively assess these fluxes in living cells and organisms.[1][6] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic tracing studies.

Core Principles of this compound Metabolic Tracing

The fundamental principle of this compound metabolic tracing is the introduction of a stable, isotopically labeled precursor into a biological system and the subsequent measurement of its incorporation into the target molecule, NAD+.[1] In this case, nicotinamide with four deuterium (B1214612) atoms (d4-NAM) is a commonly used tracer.[6] When cells or organisms are supplied with d4-NAM, it enters the NAD+ salvage pathway, the primary route for NAD+ synthesis in most mammalian tissues.[7] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), converts d4-NAM into d4-nicotinamide mononucleotide (d4-NMN).[6] Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes adenylate d4-NMN to form this compound.[6]

By using liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the unlabeled (M+0) NAD+ and the deuterium-labeled (M+4) NAD+.[1][8] Tracking the rate of disappearance of the unlabeled NAD+ pool and the appearance of the labeled this compound pool over time allows for the calculation of NAD+ synthesis and consumption rates (fluxes).[1] This dynamic approach provides a much richer understanding of NAD+ metabolism than static concentration measurements alone.

Data Presentation: Quantitative Analysis of NAD+ Fluxes

The quantitative data derived from this compound tracing experiments are crucial for understanding the metabolic state of the system under investigation. Below are tables summarizing key quantitative findings from studies that have utilized this technique.

| Cell Line | NAD+ Concentration (µM) | NAD+ Synthesis Flux (µM/hr) | NAD+ Turnover Half-life (hr) | Reference |

| T47D | ~600 | ~50 | 9 | [1] |

| A549 | ~450 | ~40 | 8 | [1] |

| HCT116 | ~700 | ~65 | 7.5 | [1] |

| HeLa | ~500 | ~55 | 6.5 | [1] |

| MCF7 | ~550 | ~45 | 8.5 | [1] |

Table 1: NAD+ Concentrations and Fluxes in Various Cancer Cell Lines. This table presents the steady-state NAD+ concentrations, calculated synthesis fluxes, and turnover half-lives in several commonly used cancer cell lines, as determined by d4-NAM tracing. Data are approximate values derived from published literature.[1]

| Tissue (Mouse) | NAD+ Concentration (nmol/g) | NAD+ Turnover Half-life (hr) | Primary NAD+ Precursor | Reference |

| Liver | ~600 | 2.8 | Tryptophan, NAM | [1] |

| Small Intestine | ~400 | 2.5 | NAM | [1] |

| Spleen | ~350 | 3.3 | NAM | [1] |

| Skeletal Muscle | ~450 | 15.2 | NAM | [1] |

| White Adipose Tissue | ~150 | 11.5 | NAM | [1] |

Table 2: In Vivo NAD+ Concentrations and Turnover in Mouse Tissues. This table summarizes the in vivo NAD+ concentrations and turnover half-lives in various tissues of mice, highlighting the tissue-specific differences in NAD+ metabolism. The liver is unique in its ability to synthesize NAM from tryptophan for export to other tissues.[1]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data in metabolic tracing studies. Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro this compound Tracing in Cultured Cells

Objective: To quantify NAD+ synthesis and consumption rates in cultured mammalian cells.

Materials:

-

Cultured mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

d4-Nicotinamide (d4-NAM)

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[9]

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 16,000 x g at 4°C[8]

-

Vacuum concentrator (e.g., SpeedVac)

-

LC-MS/MS system

Methodology:

-

Cell Culture: Plate cells in a 6-well plate and grow to ~75-80% confluency in standard culture medium supplemented with dFBS.[10]

-

Tracer Introduction: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of d4-NAM (e.g., 1 µM).[6] Remove the standard medium from the cells, wash once with PBS, and add the d4-NAM labeling medium.

-

Time-Course Experiment: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the tracer.

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.[8]

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]

-

Transfer the supernatant containing the polar metabolites to a new tube.[8]

-

-

Sample Preparation for LC-MS:

-

LC-MS/MS Analysis:

-

Separate the metabolites using liquid chromatography, typically with a HILIC or C18 column.[11][12]

-

Detect and quantify the different isotopologues of NAD+ (unlabeled M+0 and labeled M+4) using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.[13]

-

-

Data Analysis and Flux Calculation:

-

Determine the fractional enrichment of this compound at each time point.

-

Use mathematical modeling to fit the isotopic enrichment data to a kinetic model of NAD+ metabolism to calculate the synthesis and consumption fluxes.[1]

-

Protocol 2: In Vivo this compound Tracing in Mice

Objective: To measure tissue-specific NAD+ turnover rates in a living organism.

Materials:

-

Mice (e.g., C57BL/6)

-

d4-Nicotinamide (d4-NAM) sterile solution for injection or oral gavage

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Tissue homogenizer

-

Extraction solvent: Biphasic extraction with methanol, chloroform, and water.[11]

-

LC-MS/MS system

Methodology:

-

Tracer Administration: Administer d4-NAM to the mice. This can be done via intravenous injection, intraperitoneal injection, or oral gavage, depending on the research question.[14]

-

Time-Course Experiment: At specified time points after tracer administration (e.g., 1, 2, 5, 24 hours), euthanize the mice.[1]

-

Tissue Collection and Quenching:

-

Rapidly dissect the tissues of interest (e.g., liver, muscle, brain).

-

Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[15]

-

Store the frozen tissues at -80°C until extraction.

-

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue samples.

-

Homogenize the tissue in a pre-chilled extraction solvent. A biphasic extraction using a methanol:water:chloroform mixture is effective for separating polar metabolites from lipids.[16]

-

Centrifuge to separate the phases and collect the polar (upper aqueous) phase containing NAD+ and its metabolites.

-

-

Sample Preparation and LC-MS/MS Analysis: Follow steps 5-7 from Protocol 1 for sample preparation, LC-MS/MS analysis, and data analysis to determine tissue-specific NAD+ fluxes.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in this compound metabolic tracing studies.

Caption: The NAD+ Salvage Pathway incorporating the d4-NAM tracer.

Caption: A typical experimental workflow for this compound metabolic tracing studies.

Caption: Logical relationship between static measurements and dynamic flux analysis.

Conclusion

Metabolic tracing with this compound is an indispensable tool for researchers seeking a deep and quantitative understanding of NAD+ metabolism. By moving beyond static concentration measurements to elucidate the dynamic fluxes of NAD+ synthesis and consumption, this technique provides critical insights into the metabolic reprogramming that occurs in various physiological and pathological states. The detailed protocols and data presented in this guide offer a solid foundation for the implementation and interpretation of this compound tracing studies, empowering researchers to unravel the complexities of NAD+ biology and accelerate the development of novel therapeutic strategies.

References

- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAD+ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Isotopic Enrichment Patterns of NAD+-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment patterns of deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4). It is designed to serve as a comprehensive resource for researchers utilizing stable isotope labeling to investigate NAD+ metabolism, flux, and its role in cellular signaling pathways. This document details the underlying principles, experimental methodologies, and data interpretation associated with the use of this compound as a tracer in metabolic studies.

Introduction to NAD+ Metabolism and Isotope Tracing

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, participating in a vast array of redox reactions essential for energy production. Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are integral to DNA repair, gene expression, and cellular stress responses. Given its central role, the accurate measurement of NAD+ dynamics, including its synthesis and consumption rates (flux), is crucial for understanding cellular homeostasis and the pathophysiology of various diseases, including metabolic disorders, neurodegeneration, and cancer.

Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to quantify the flux through metabolic pathways. By introducing a heavy isotope-labeled precursor, researchers can track the incorporation of the label into downstream metabolites, thereby elucidating the rates of synthesis and breakdown. d4-Nicotinamide (d4-Nam) is a commonly used precursor for tracing NAD+ metabolism.

Isotopic Enrichment of NAD+ from d4-Nicotinamide

The synthesis of labeled NAD+ from d4-nicotinamide follows the salvage pathway, a primary route for NAD+ biosynthesis in mammalian cells. This pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), followed by the adenylation of NMN to NAD+ by NMN adenylyltransferases (NMNATs).

When cells are supplied with d4-nicotinamide, the deuterium (B1214612) labels are incorporated into the nicotinamide moiety of the newly synthesized NAD+ molecule. However, a key observation in cellular systems is that the resulting NAD+ is predominantly detected as a d3-labeled species (d3-NAD+), rather than the expected d4-NAD+.[1][2] This phenomenon is attributed to the continuous redox cycling of the NAD+/NADH pool. During the conversion of NAD+ to its reduced form, NADH, a hydride ion (H-) is transferred to the C4 position of the nicotinamide ring. Subsequent re-oxidation of NADH back to NAD+ can result in the exchange of the deuterium atom at the C4 position with a proton from the cellular environment. This enzymatic exchange leads to the loss of one deuterium atom, resulting in the characteristic d3-NAD+ isotopic enrichment pattern.

The experimental workflow for studying NAD+ flux using d4-Nam typically involves incubating cells or tissues with the labeled precursor, followed by extraction of metabolites and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental workflow for NAD+ flux analysis.

Key Signaling Pathways Involving NAD+ Consumption

The consumption of NAD+ is tightly regulated by several key enzyme families that utilize NAD+ as a substrate for their catalytic activities. Understanding these pathways is essential for interpreting the results of NAD+ flux studies.

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses. They catalyze the removal of acetyl and other acyl groups from lysine (B10760008) residues on a wide range of protein substrates. In this reaction, NAD+ is cleaved into nicotinamide and O-acetyl-ADP-ribose.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair and the maintenance of genomic stability. Upon detecting DNA damage, PARPs utilize NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) to target proteins, a process known as PARylation. This modification signals the recruitment of DNA repair machinery.

CD38 and CD157

CD38 and CD157 are transmembrane enzymes with NAD+ glycohydrolase and ADP-ribosyl cyclase activities. They are primarily located on the cell surface and are involved in calcium signaling and immune cell function. These enzymes hydrolyze NAD+ to nicotinamide and ADP-ribose, or convert it to cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium.

Major NAD+ consuming pathways.

Data Presentation: Quantitative Analysis of NAD+

The following tables summarize representative quantitative data for NAD+ concentrations and synthesis rates in various mammalian cell lines and tissues. These values can vary depending on the specific experimental conditions and analytical methods used.

Table 1: NAD+ Concentrations in Mammalian Cell Lines

| Cell Line | NAD+ Concentration (μM) | Reference |

| HeLa | 400 - 700 | [2] |

| HepG2 | 400 - 700 | [2] |

| Fao | 400 - 700 | [2] |

| C2C12 | 400 - 700 | [2] |

| H9c2 | 400 - 700 | [2] |

| HCT116 | ~50 (NAD+) | [3] |

Table 2: NAD+ Synthesis Rates in Mammalian Cell Lines

| Cell Line | NAD+ Synthesis Rate (RS) (pmol/10^6 cells/h) | Reference |

| HeLa | ~100 | [2] |

| HepG2 | ~92 | [2] |

Table 3: NAD+ Concentrations in Mouse Tissues

| Tissue | NAD+ Concentration (nmol/g) | Reference |

| Liver | ~600-800 | [4] |

| Skeletal Muscle | ~400-600 | [4] |

| Heart | ~500-700 | [4] |

| Brain | ~300-500 | [4] |

| Spleen | ~400-600 | [4] |

| Small Intestine | ~500-700 | [4] |

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.

-

Labeling Medium Preparation: Prepare fresh culture medium containing a known concentration of d4-nicotinamide (e.g., 2-10 µM).

-

Labeling: Remove the existing medium from the cells and replace it with the d4-nicotinamide-containing medium.

-

Incubation: Incubate the cells for a specific period (e.g., 3 hours) to allow for the incorporation of the labeled precursor into the NAD+ pool.

Metabolite Extraction from Cells

-

Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

-

Metabolism Quenching: Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid) to the cells to quench metabolic activity.[3]

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 rpm) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., water or initial mobile phase).

Metabolite Extraction from Tissues

-

Tissue Collection: Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic processes.

-

Homogenization: Homogenize the frozen tissue in an ice-cold extraction buffer using a suitable homogenizer.

-

Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the homogenate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and tissue debris.

-

Supernatant Processing: Collect the supernatant and process it similarly to the cell extracts (drying and reconstitution).

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the NAD+ and its isotopologues using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. A typical gradient involves starting with a high percentage of organic solvent and gradually increasing the aqueous component.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection. The precursor and product ion pairs for d0-NAD+ and d3-NAD+ should be optimized for the specific instrument.

-

d0-NAD+: The precursor ion will be the mass of unlabeled NAD+.

-

d3-NAD+: The precursor ion will have a mass increase of 3 Da compared to d0-NAD+.

-

-

Fragmentation: The fragmentation of NAD+ typically involves the cleavage of the glycosidic bond between the nicotinamide and ribose moieties, resulting in a characteristic fragment ion corresponding to the nicotinamide portion. For d3-NAD+, this fragment will also be 3 Da heavier than the corresponding fragment from d0-NAD+.[5]

Table 4: Representative Mass Transitions for NAD+ Isotopologues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| d0-NAD+ | 664.1 | 123.1 (Nicotinamide) |

| d3-NAD+ | 667.1 | 126.1 (d3-Nicotinamide) |

Note: The exact m/z values may vary slightly depending on the ionization mode and adducts formed.

Conclusion

The use of this compound, synthesized from d4-nicotinamide, is a robust and informative method for dissecting the complexities of NAD+ metabolism. By carefully considering the isotopic enrichment patterns, particularly the conversion of d4-Nam to d3-NAD+ due to redox cycling, researchers can accurately quantify NAD+ synthesis and breakdown rates. The detailed experimental protocols and understanding of the key NAD+-consuming pathways provided in this guide will aid in the design, execution, and interpretation of these powerful metabolic studies, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

- 1. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]

- 2. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]

- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbio.princeton.edu [molbio.princeton.edu]

- 5. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of NAD+-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4). It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as a tracer in metabolic studies. This document includes detailed information on its properties, experimental protocols for its use in mass spectrometry-based tracer studies, and visualizations of relevant metabolic pathways.

Core Physical and Chemical Properties

This compound, a stable isotope-labeled version of NAD+, is a critical tool for investigating the dynamics of NAD+ metabolism. The incorporation of deuterium (B1214612) atoms allows for the differentiation of the tracer from the endogenous NAD+ pool, enabling precise tracking and quantification of its metabolic fate.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₃D₄N₇O₁₄P₂ | [1][2] |

| Molecular Weight | 667.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4][5] |

| Solubility | Soluble in water and DMSO | [6] |

| Storage Conditions | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [6][7] |

| Isotopic Purity | Typically ≥98 atom % D for the deuterated nicotinamide portion. | [8] |

Experimental Protocols for this compound Tracer Studies

The primary application of this compound is in metabolic flux analysis using liquid chromatography-mass spectrometry (LC-MS). The following sections provide detailed methodologies for conducting such experiments.

Sample Preparation

Proper sample preparation is critical for accurate quantification of the NAD+ metabolome and to minimize the interconversion of NAD+ and NADH.

2.1.1. Extraction from Cultured Cells

This protocol is adapted for the extraction of the NAD+ metabolome from cultured cells for LC-MS analysis.

-

Cell Seeding: Seed cells in 6-well plates and culture until they reach the desired confluency.

-

Tracer Introduction: Replace the culture medium with a medium containing a known concentration of this compound. The incubation time will depend on the specific metabolic pathway and the time required to reach isotopic steady state.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol (B129727) to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS analysis.

-

2.1.2. Extraction from Tissue Samples

This protocol outlines the extraction of the NAD+ metabolome from tissue samples.

-

Tissue Collection: Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity.

-

Tissue Homogenization:

-

Weigh 20-30 mg of the frozen tissue.

-

In a pre-chilled tube containing grinding beads, add the frozen tissue.

-

Add 600 µL of an ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).

-

Homogenize the tissue using a bead beater or a cryo-pulverizer until no visible tissue fragments remain.

-

-

Metabolite Extraction:

-

Vortex the homogenate vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Dry the extract using a vacuum concentrator and store at -80°C until analysis.

-

LC-MS/MS Analysis

A targeted LC-MS/MS approach is employed to quantify this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar NAD+ metabolites.

-

Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile).

-

Gradient: A gradient from high to low organic content is used to elute the polar metabolites.

-

-

Mass Spectrometry Detection:

-

Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The specific mass transitions (Q1/Q3) for this compound and its key metabolites need to be determined. Based on the fragmentation of unlabeled NAD+, the following transitions can be inferred for this compound. It is crucial to optimize these transitions on the specific instrument being used.

-

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| This compound | 667.4 | 126.1 | The product ion corresponds to the deuterated nicotinamide moiety (NAM-d4). |

| 667.4 | 432.1 | The product ion corresponds to the ADP-ribose fragment. | |

| NADH-d3 | 668.4 | 125.1 | Assumes the deuterium on the dihydropyridine (B1217469) ring is lost upon fragmentation, retaining three deuteriums on the nicotinamide ring. |

| NAM-d4 | 126.1 | 80.0 | Fragmentation of the deuterated nicotinamide. |

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution. The fragmentation of NADH is complex and may yield multiple product ions.

Data Analysis and Metabolic Flux Calculation

-

Peak Integration and Quantification: Integrate the peak areas for the different isotopologues of each metabolite.

-

Correction for Natural Isotope Abundance: Correct the raw data for the natural abundance of heavy isotopes (e.g., ¹³C).

-

Calculation of Fractional Enrichment: Determine the fractional enrichment of the labeled metabolites in the total pool. This is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

-

Metabolic Flux Analysis: Use specialized software (e.g., INCA, VANTED) to fit the isotopic labeling data to a metabolic model of the NAD+ network. This allows for the calculation of the rates (fluxes) of the reactions involved in NAD+ synthesis and consumption.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows is essential for understanding the context of this compound tracer studies.

NAD+ Biosynthesis and Salvage Pathways

The following diagram illustrates the major pathways for NAD+ biosynthesis, highlighting the central role of the salvage pathway where this compound would be primarily utilized.

References

- 1. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 2. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presenting metabolomics analyses: what’s in a number? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NAD+-d4 in Advancing Cellular Bioenergetics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, playing a pivotal role in bioenergetics, redox reactions, and a multitude of signaling pathways. The study of NAD+ dynamics is crucial for understanding cellular health, aging, and a wide range of pathologies. The advent of stable isotope-labeled analogs, particularly deuterium-labeled NAD+ (NAD+-d4) and its precursors, has revolutionized our ability to trace and quantify the flux through NAD+ metabolic pathways with high precision. This technical guide provides a comprehensive overview of the applications of this compound in cellular bioenergetics research. It details experimental protocols for utilizing this compound in conjunction with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide presents quantitative data on NAD+ pool sizes and turnover rates, and visualizes key metabolic pathways and experimental workflows to facilitate a deeper understanding of NAD+ metabolism.

Introduction to NAD+ and its Importance in Cellular Bioenergetics

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme present in all living cells, where it exists in two forms: an oxidized form (NAD+) and a reduced form (NADH).[1] This redox couple is central to cellular respiration, acting as a critical electron carrier in the mitochondrial electron transport chain for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] Beyond its role in redox reactions, NAD+ serves as a substrate for several key enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a wide array of cellular processes such as DNA repair, gene expression, and calcium signaling.[3][4]

The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. Three major pathways contribute to NAD+ synthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide.[5][6] The salvage pathway is the predominant route for NAD+ synthesis in most mammalian tissues.[1] Given the far-reaching implications of NAD+ in cellular function, dysregulation of its metabolism has been linked to aging and numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2]

This compound as a Tool for Metabolic Flux Analysis

Stable isotope tracing has emerged as a powerful technique to study the dynamics of metabolic pathways.[7] By introducing molecules labeled with heavy isotopes (e.g., deuterium, 13C, 15N) into a biological system, researchers can track the flow of atoms through metabolic networks.[8] this compound, or more commonly, its deuterated precursor nicotinamide (d4-Nam), serves as an invaluable tracer for dissecting the complexities of NAD+ metabolism.[9] When d4-Nam is introduced to cells or organisms, it is incorporated into the NAD+ pool via the salvage pathway. The subsequent detection of deuterated NAD+ and its metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification of NAD+ synthesis, consumption, and turnover rates.[10][11] This approach provides a dynamic view of NAD+ metabolism that cannot be obtained from static concentration measurements alone.

Quantitative Insights into NAD+ Dynamics

The application of deuterium-labeled NAD+ precursors has yielded significant quantitative data on the dynamics of NAD+ pools in various biological contexts. These studies have revealed that NAD+ turnover is a highly dynamic process, with half-lives that can vary significantly between different cell types and tissues.

| Cell Line/Tissue | NAD+ Concentration (µM) | NAD+ Half-life (hours) | Key Findings |

| Human D98/AH2 Cells | - | 1.0 ± 0.3 | NAD+ turnover is rapid in cultured human cells.[11] |

| T47D Breast Cancer Cells | ~500 | 1.1 | In standard cell culture, nearly all NAD+ is synthesized from nicotinamide. |

| Mouse Liver | 500-1000 | 2-4 | The liver is a major site of de novo NAD+ synthesis from tryptophan and also metabolizes orally administered NAD+ precursors.[10] |

| Mouse Skeletal Muscle | 300-600 | ~24 | Skeletal muscle exhibits a slower NAD+ turnover rate compared to more metabolically active tissues.[10] |

| Human Ovarian Tumor Infiltrating T Lymphocytes (TILs) | Lower than peripheral blood T cells | - | Low NAD+ levels in TILs may restrict their anti-tumor function.[12] |

Table 1: Quantitative Data on NAD+ Pool Size and Turnover Rates. This table summarizes key quantitative findings from studies utilizing stable isotope tracing to investigate NAD+ metabolism in different biological systems.

Experimental Protocols

In Vivo Administration of Deuterated NAD+ Precursors in Mice

This protocol describes the oral administration of deuterated nicotinamide to mice for in vivo tracing of NAD+ metabolism.

Materials:

-

[2,4,5,6-d4]-Nicotinamide (d4-Nam)

-

Sterile phosphate-buffered saline (PBS) or water for vehicle

-

Oral gavage needles

-

Animal housing and handling equipment

Procedure:

-

Preparation of Dosing Solution: Dissolve the d4-Nam in the chosen vehicle to the desired concentration. A typical dosage for mice is in the range of 100-500 mg/kg body weight.[13]

-

Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week prior to the start of the study.

-

Administration: Administer the d4-Nam solution to the mice via oral gavage. For time-course experiments, administer the dose and collect tissues at various time points post-administration.

-

Tissue Collection: At the designated time points, euthanize the mice and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[13]

-

Sample Storage: Store the frozen tissue samples at -80°C until metabolite extraction.

Metabolite Extraction from Tissues and Cells for LC-MS Analysis

This protocol outlines a common method for extracting NAD+ and its metabolites from biological samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Frozen tissue or cell pellets

-

-80°C methanol (B129727)

-

-80°C water

-

-20°C chloroform (B151607)

-

Homogenizer or sonicator

-

Centrifuge

Procedure:

-

Homogenization: For tissue samples, add a pre-chilled steel ball and a volume of -80°C 80% methanol/water to the tube containing the frozen tissue. Homogenize the tissue using a tissue lyser. For cell pellets, add -80°C 80% methanol/water and vortex vigorously.

-

Phase Separation: Add a volume of -20°C chloroform to the homogenate and vortex.

-

Centrifugation: Centrifuge the samples at high speed at 4°C to separate the polar and non-polar phases.

-

Supernatant Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites including NAD+ and its precursors.

-

Drying and Reconstitution: Dry the collected supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, such as 5% methanol in water.

LC-MS/MS Analysis of NAD+ Metabolites

This section provides a general workflow for the analysis of deuterated and non-deuterated NAD+ metabolites using LC-MS/MS.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

-

A suitable chromatography column for separating polar metabolites, such as a C18 reversed-phase column or a HILIC column.

Procedure:

-

Chromatographic Separation: Inject the reconstituted metabolite extract onto the chromatography column. Use a gradient of aqueous and organic mobile phases to separate the NAD+ metabolites.

-

Mass Spectrometry Detection: The eluting metabolites are ionized (typically using electrospray ionization) and detected by the mass spectrometer.

-

Data Acquisition: For quantitative analysis, use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for each metabolite of interest, including their deuterated isotopologues.

-

Data Analysis: The peak areas for the endogenous (unlabeled) and deuterated metabolites are integrated. The ratio of the labeled to unlabeled peak areas is used to calculate the fractional enrichment and subsequently the rates of NAD+ synthesis and turnover.

NMR Spectroscopy for NAD+ Metabolome Analysis

NMR spectroscopy offers a complementary approach to LC-MS for analyzing NAD+ metabolism. 1H NMR can be used to detect and quantify NAD+ and its major intermediates in cell extracts.[10]

Procedure:

-

Sample Preparation: Extract metabolites from cells or tissues as described previously. The final extract should be dissolved in a D2O-based buffer.

-

NMR Data Acquisition: Acquire 1D 1H NMR spectra on a high-field NMR spectrometer. Specific pulse sequences can be used to suppress the residual water signal.

-

Data Analysis: The signals corresponding to the nicotinamide protons of NAD+ and its precursors are integrated. The concentrations of the metabolites are determined by comparing their integral values to that of a known internal standard.[10]

Visualizing NAD+ Metabolism and Experimental Workflows

Diagrams are essential tools for understanding complex biological systems. The following visualizations, created using the DOT language for Graphviz, illustrate key NAD+ metabolic pathways and a typical experimental workflow for this compound tracing.

Caption: Overview of the major NAD+ biosynthetic pathways.

Caption: General experimental workflow for this compound tracing studies.

Conclusion

The use of this compound and its deuterated precursors has become an indispensable tool in the field of cellular bioenergetics. By enabling the precise measurement of metabolic flux, these stable isotope tracers have provided unprecedented insights into the dynamic nature of NAD+ metabolism. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to employ these powerful techniques to unravel the intricate roles of NAD+ in health and disease. As our understanding of NAD+ metabolism continues to grow, the application of this compound tracing will undoubtedly play a central role in the development of novel therapeutic strategies targeting this critical metabolic node.

References

- 1. NAD Metabolome Analysis in Human Cells Using ¹H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]

- 5. NAD labelling dynamics | BioModels [ebi.ac.uk]

- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]